6-Chloro-2,4-difluoro-3-methylbenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,4-difluoro-3-methylbenzyl alcohol is a chemical compound with the molecular formula C8H7ClF2O. It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a benzyl alcohol structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,4-difluoro-3-methylbenzyl alcohol typically involves the chlorination and fluorination of a methylbenzyl alcohol precursor. The reaction conditions often include the use of chlorinating and fluorinating agents under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors to maintain precise control over reaction parameters. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding hydrocarbon derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde or 6-Chloro-2,4-difluoro-3-methylbenzoic acid.
Reduction: Formation of 6-Chloro-2,4-difluoro-3-methylbenzene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
6-Chloro-2,4-difluoro-3-methylbenzyl alcohol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-difluoro-3-methylbenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its full mechanism of action.
Comparison with Similar Compounds
- 6-Chloro-2,4-difluorobenzyl alcohol
- 6-Chloro-3-methylbenzyl alcohol
- 2,4-Difluoro-3-methylbenzyl alcohol
Comparison: 6-Chloro-2,4-difluoro-3-methylbenzyl alcohol is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups, which confer distinct chemical and physical properties. Compared to its analogs, this compound exhibits enhanced reactivity and selectivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
(6-chloro-2,4-difluoro-3-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2,12H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFFVGUCNWYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.